Specific Scientific Field: The specific scientific field for this application is Pharmaceutical Chemistry, specifically in the development of anti-tubercular agents .
Comprehensive and Detailed Summary of the Application: 5-Nitro-2-furoic acid derivatives have been investigated for their potential as anti-tubercular agents . Researchers designed, synthesized, and tested twenty-six novel tetrahydroisoquinoline carbohydrazide compounds for their anti-mycobacterial activity .
Detailed Description of the Methods of Application or Experimental Procedures: The researchers utilized mass spectrometry, 1H NMR, 13C NMR, and elemental analysis to confirm the structures of all the synthesized derivatives . The final analogs were then tested for their ability to inhibit Mycobacterium tuberculosis (Mtb) .
Thorough Summary of the Results or Outcomes Obtained: The Mtb inhibitory activity outcomes varied from 0.78 to 25 μg mL−1 . Among all the investigated analogues, compounds NFT-12, NFT-19, and NFT-20 exhibited substantial activity with a MIC of 0.78 μg mL−1 against Mtb H37Rv . Furthermore, the NFT-11 compound showed excellent activity with a MIC of 1.56 μg mL−1 . The majority of the compounds showed very good activity compared to the standard drug rifampicin (MIC 3.12 μg mL−1) . The most active compounds, NFT-12, NFT-19, and NFT-20, demonstrated selectivity over the normal human embryonic kidney cell line (HEK293T) with a selectivity index of >40 .
Specific Scientific Field: The specific scientific field for this application is Organic Chemistry, specifically in the synthesis of triazolothiadiazines and triazolothiadiazoles .
Comprehensive and Detailed Summary of the Application: 5-Nitro-2-furoic acid has been used in the preparation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds are part of a class of heterocyclic compounds that have been studied for their potential pharmacological activities.
Detailed Description of the Methods of Application or Experimental Procedures: The structures of the synthesized compounds are usually confirmed using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy .
Specific Scientific Field: The specific scientific field for this application is Biocatalysis and Biomass Conversion .
Comprehensive and Detailed Summary of the Application: 5-Nitro-2-furoic acid is used in the field of biocatalysis, which is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform, including 5-Nitro-2-furoic acid, appear among the best known due to their reactivity .
Detailed Description of the Methods of Application or Experimental Procedures: The specific experimental procedures for the bioconversion of furans, including 5-Nitro-2-furoic acid, have been explored, proposing processes of lower cost and low environmental impact . This involves using cells or enzymes for the biological processes .
5-Nitro-2-furoic acid is a chemical compound categorized as a 2-substituted 5-nitrofuran. It has the molecular formula and a molecular weight of approximately 157.08 g/mol. This compound appears as a yellow crystalline powder, with a melting point ranging from 185 to 189 °C and a boiling point estimated at 281.7 °C . It is slightly soluble in water and more soluble in organic solvents like dimethyl sulfoxide and methanol . The compound is notable for its antibacterial and antiprotozoal properties, which are common among nitrofuran derivatives.
5-Nitro-2-furoic acid exhibits significant biological activity, particularly:
Several synthesis methods have been reported for 5-nitro-2-furoic acid:
5-Nitro-2-furoic acid has several applications across different fields:
Studies on the interactions of 5-nitro-2-furoic acid with biological systems have revealed its potential effects on various microbial strains. Specifically, research has focused on its interactions with Mycobacterium tuberculosis, where derivatives have shown varying degrees of effectiveness against both active and dormant forms of the bacteria . Additionally, the compound's ability to form complexes with metals suggests potential for catalytic applications or enhanced biological activity.
Several compounds share structural similarities with 5-nitro-2-furoic acid, including:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Nitrofurantoin | Contains a furan ring and nitro group | Widely used as an antibacterial agent in humans |
Furazolidone | Furan ring with additional nitrogen | Antimicrobial activity against protozoa |
5-Nitrofuran | Similar furan structure | Used primarily in research and less in clinical settings |
5-Nitro-2-furoic acid is unique due to its specific positioning of functional groups that confer distinct biological activities compared to its analogs. Its ability to form various derivatives allows for extensive exploration in medicinal chemistry.
Irritant;Health Hazard